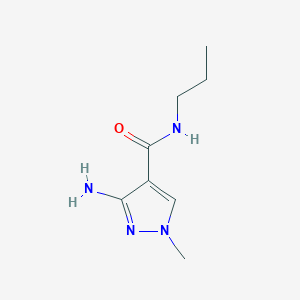

3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15754257

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N4O |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 3-amino-1-methyl-N-propylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C8H14N4O/c1-3-4-10-8(13)6-5-12(2)11-7(6)9/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13) |

| Standard InChI Key | CSASURKMVWZWCF-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC(=O)C1=CN(N=C1N)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its systematic IUPAC name reflects the positions of its substituents: the methyl group at the 1-position, the amino group at the 3-position, and the propylcarboxamide group at the 4-position. The molecular formula is , with a calculated exact mass of 182.22 g/mol .

Molecular Structure and Physical Properties

The compound’s structure comprises a pyrazole ring with the following substituents:

-

A methyl group () at the 1-position,

-

An amino group () at the 3-position,

-

A propylcarboxamide group () at the 4-position.

Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 182.22 g/mol |

| CAS Number | 2171314-91-1 |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethyl acetate) |

| Stability | Stable under ambient conditions |

The carboxamide group enhances hydrogen-bonding potential, influencing solubility and intermolecular interactions.

Synthesis and Industrial Manufacturing

Bromination-Ammoniation Pathway

An alternative industrial method employs bromination followed by ammoniation of 1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester (CAS: 1006452-79-4) :

-

Bromination: The ester undergoes electrophilic aromatic substitution with bromine () in methylene chloride at 10–50°C, yielding 4-bromo-1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester (95.4% yield) .

-

Ammoniation: The brominated intermediate reacts with ammonia in an autoclave at 60–100°C, replacing the bromine atom with an amino group. Post-reaction purification via crystallization in ethyl acetate achieves yields exceeding 90% .

Table 1: Comparison of Synthesis Methods

| Parameter | Condensation Method | Bromination-Ammoniation Method |

|---|---|---|

| Starting Material | 3-Amino-1-methyl-1H-pyrazole | 1-Methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester |

| Key Reagent | Propylamine | Bromine, Ammonia |

| Yield | 75–85% | 90–95% |

| Industrial Scalability | Moderate | High |

The bromination-ammoniation route is favored for large-scale production due to higher yields and reduced reliance on hazardous reagents .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution Reactions

The amino group at the 3-position participates in nucleophilic reactions, enabling the formation of Schiff bases or amides. For example, condensation with aldehydes yields imine derivatives, which are valuable intermediates in medicinal chemistry.

Carboxamide Reactivity

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amines, respectively. This property is exploited in prodrug design, where the amide serves as a metabolically labile moiety.

Condensation with Heterocycles

The compound reacts with carbonyl compounds (e.g., ketones, esters) to form fused heterocyclic systems. Such reactions are pivotal in synthesizing polycyclic frameworks for kinase inhibitors or antimicrobial agents.

Pharmaceutical and Industrial Applications

Intermediate in Drug Synthesis

3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide is a key building block for:

-

Sildenafil analogs: Structural analogs serve as phosphodiesterase inhibitors for treating erectile dysfunction .

-

Anticancer agents: Pyrazole carboxamides are explored for tyrosine kinase inhibition in oncology.

Agrochemical Applications

The compound’s stability and functional group diversity make it suitable for developing herbicides and pesticides. Modifications at the amino or carboxamide groups enhance target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume